2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile
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Overview
Description
2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile is a complex organic compound featuring an indolizine core, a thiophene ring, and various functional groups. Indolizine derivatives are known for their significant biological activities and applications in medicinal chemistry . The presence of the thiophene ring and the cyano group adds to the compound’s versatility and potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of steps involving nitrile formation, amination, and cyclization .
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for drug development due to its structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds like 2-Amino-3-(phenylcarbonyl)indolizine-1-carbonitrile share a similar core structure but differ in the substituents attached to the indolizine ring.
Thiophene Derivatives: Compounds such as 2-Amino-3-(thiophen-3-ylcarbonyl)indolizine-1-carbonitrile have a thiophene ring but differ in the position of the substituents.
Uniqueness
2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile is unique due to the specific combination of the indolizine core, thiophene ring, and functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H9N3OS |
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Molecular Weight |
267.31 g/mol |
IUPAC Name |
2-amino-3-(thiophene-2-carbonyl)indolizine-1-carbonitrile |
InChI |
InChI=1S/C14H9N3OS/c15-8-9-10-4-1-2-6-17(10)13(12(9)16)14(18)11-5-3-7-19-11/h1-7H,16H2 |
InChI Key |
XIHAHLAPRLILCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C#N |
Origin of Product |
United States |
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